Cas no 852450-32-9 (N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide
- 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, N-(2,5-dimethylphenyl)-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-
- 852450-32-9
- F0679-0367
- AKOS005684254
- N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- AB00684983-01
- N-(2,5-dimethylphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
-
- Inchi: 1S/C21H18FN5O2/c1-13-3-4-14(2)18(9-13)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-7-5-15(22)6-8-16/h3-10,12H,11H2,1-2H3,(H,25,28)
- InChI Key: YACYAFOHNTVPNO-UHFFFAOYSA-N
- SMILES: C1N(CC(NC2=CC(C)=CC=C2C)=O)C(=O)C2C=NN(C3=CC=C(F)C=C3)C=2N=1
Computed Properties
- Exact Mass: 391.14445300g/mol
- Monoisotopic Mass: 391.14445300g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 651
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 79.6Ų
N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0679-0367-2μmol |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-32-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0679-0367-5μmol |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-32-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0679-0367-10μmol |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-32-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0679-0367-20μmol |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-32-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0679-0367-1mg |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-32-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0679-0367-2mg |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-32-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0679-0367-3mg |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-32-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0679-0367-4mg |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-32-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0679-0367-5mg |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-32-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0679-0367-10mg |
N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
852450-32-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide
Introduction to N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide (CAS No. 852450-32-9)
N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 852450-32-9, belongs to a class of heterocyclic molecules that exhibit promising biological activities. The intricate molecular framework of this compound incorporates multiple functional groups, including amide and pyrazolopyrimidine moieties, which contribute to its potential therapeutic applications.
The pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug design. It has been extensively explored for its ability to interact with various biological targets, making it a valuable scaffold for developing novel therapeutic agents. The presence of a 4-fluorophenyl group in the molecule enhances its pharmacological profile by influencing electronic properties and binding affinity. Additionally, the 2,5-dimethylphenyl substituent contributes to the steric and electronic environment of the molecule, further modulating its biological activity.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting kinases and other enzymes involved in cancer progression. N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide has emerged as a compound of interest in this area due to its potential inhibitory effects on certain kinases. Preliminary studies have suggested that this molecule may interfere with the catalytic activity of these enzymes by binding to their active sites. This mechanism of action aligns with the growing interest in kinase inhibitors as a cornerstone of targeted cancer therapy.
The synthesis of N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the pyrazolopyrimidine core is typically achieved through cyclocondensation reactions between appropriate precursors. The subsequent functionalization steps include the incorporation of the amide group and the fluorophenyl moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high regioselectivity and yield.
The pharmacological evaluation of N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide has revealed intriguing properties that warrant further investigation. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and arresting cell cycle progression. The compound's interaction with specific kinases has been studied using enzyme inhibition assays, which have shown promising results in terms of potency and selectivity. These findings suggest that this molecule may serve as a lead compound for developing novel anticancer agents.
The structural features of N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide also make it an attractive candidate for further optimization through structure-based drug design approaches. Computational modeling techniques have been utilized to explore the binding interactions between this compound and its target proteins. These studies have provided valuable insights into the molecular recognition processes and have guided the design of analogs with enhanced pharmacological properties.
In conclusion, N-(2,5-dimethylphenyl)-2-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-ylacetamide is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for developing novel therapeutic agents. Further research is warranted to fully elucidate its mechanism of action and explore its therapeutic applications in various diseases.
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